N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)-N-(4-methylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(FURAN-2-YL)METHYL]-2-(2-METHOXYPHENOXY)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a complex organic compound that features a furan ring, a methoxyphenoxy group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2-(2-METHOXYPHENOXY)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent.
Coupling with 2-methoxyphenol: The furan-2-ylmethyl intermediate is then reacted with 2-methoxyphenol under basic conditions to form the 2-(2-methoxyphenoxy) derivative.
Introduction of the acetyl group: The resulting compound is then acetylated using acetic anhydride in the presence of a catalyst.
Final coupling with 4-methylbenzylamine: The acetylated intermediate is then coupled with 4-methylbenzylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-2-(2-METHOXYPHENOXY)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-2-(2-METHOXYPHENOXY)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-(2-METHOXYPHENOXY)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the epidermal growth factor receptor (EGFR), leading to the suppression of cancer cell growth . The compound binds to the active site of the receptor, preventing its activation and subsequent signaling pathways that promote cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanamine: A simpler compound with a furan ring and an amine group.
2-(2-Methoxyphenoxy)acetic acid: Contains the methoxyphenoxy group but lacks the furan and methylphenyl groups.
N-(4-Methylphenyl)acetamide: Contains the methylphenyl group and an acetamide moiety.
Uniqueness
N-[(FURAN-2-YL)METHYL]-2-(2-METHOXYPHENOXY)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H23NO4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H23NO4/c1-17-9-11-18(12-10-17)14-23(15-19-6-5-13-26-19)22(24)16-27-21-8-4-3-7-20(21)25-2/h3-13H,14-16H2,1-2H3 |
InChI Key |
ZNMDFXDBRRVBKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.